Patent-Defined Structural Novelty within the CCR4 Antagonist Chemotype
The target compound is a specific, claimed embodiment within the Markush structure of the pioneering CCR4 antagonist patent family [1]. Unlike earlier, simpler analogs, this compound uniquely incorporates a 6-ethyl substituent on the pyrimidin-4-yl group linked via piperazine to a morpholinopyrimidine. The patent's SAR exploration indicates that specific alkyl substitutions at this position are critical for modulating receptor antagonism, though no head-to-head data versus a des-ethyl comparator is publicly available in the patent examples. This structural novelty provides a defined intellectual property position [1].
| Evidence Dimension | Molecular Structure & Intellectual Property Position |
|---|---|
| Target Compound Data | Contains 6-ethylpyrimidin-4-yl-piperazinyl-pyrimidinyl-morpholine structure; explicitly claimed in US9493453B2 [1] |
| Comparator Or Baseline | General Markush formula I compounds; unsubstituted or differently substituted analogs (e.g., 4-{2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine, CAS 2415526-04-2) |
| Quantified Difference | Specific 6-ethyl substitution differentiates from other alkyl or unsubstituted variants; quantitative bioactivity difference cannot be determined without head-to-head data. |
| Conditions | Structural analysis based on patent claims (US9493453B2) [1]; comparator identified from vendor catalog |
Why This Matters
Procuring this specific compound ensures access to a structurally distinct chemical space within a therapeutically validated class, essential for SAR studies where a minor change like a 6-ethyl group can abolish or invert activity.
- [1] Li, S., Wang, Y., Xiao, J., et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. 9,493,453 B2. Granted November 15, 2016. View Source
